1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Kinase inhibition Benzodiazepine receptor Structure-activity relationship

1,3-Bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901267-15-0, MF: C₂₄H₁₉N₃O₂, MW: 381.4 g·mol⁻¹) is a 1,3-diaryl-substituted fused tetracyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family. The compound features two 4-methoxyphenyl rings at positions 1 and 3 of the pyrazole moiety, distinguishing it from the more extensively studied 2-arylpyrazolo[4,3-c]quinolin-3-one benzodiazepine ligands.

Molecular Formula C24H19N3O2
Molecular Weight 381.435
CAS No. 901267-15-0
Cat. No. B2563837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901267-15-0
Molecular FormulaC24H19N3O2
Molecular Weight381.435
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)OC
InChIInChI=1S/C24H19N3O2/c1-28-18-11-7-16(8-12-18)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)17-9-13-19(29-2)14-10-17/h3-15H,1-2H3
InChIKeyYBMUALDOQBYATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901267-15-0): Core Structural Identity and Research-Grade Procurement Context


1,3-Bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901267-15-0, MF: C₂₄H₁₉N₃O₂, MW: 381.4 g·mol⁻¹) is a 1,3-diaryl-substituted fused tetracyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family . The compound features two 4-methoxyphenyl rings at positions 1 and 3 of the pyrazole moiety, distinguishing it from the more extensively studied 2-arylpyrazolo[4,3-c]quinolin-3-one benzodiazepine ligands [1]. This substitution pattern generates a unique electronic environment with two electron-donating methoxy groups that modulate π-conjugation across the planar quinolino-pyrazole core, directly affecting photophysical properties, DNA-binding potential, and kinase inhibition selectivity [2].

Why 1,3-Bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by Generic Pyrazoloquinoline Analogs


The pyrazolo[4,3-c]quinoline scaffold supports multiple regioisomeric forms (1-aryl, 2-aryl, 1,3-diaryl, and 2,3-diaryl) and oxidation states (fully aromatic vs. 3-one/4-one tautomers) that yield profoundly different biological target engagement. 2-Arylpyrazolo[4,3-c]quinolin-3-ones, such as CGS 9895, exhibit high-affinity benzodiazepine receptor binding [1], whereas 1,3-diaryl derivatives like the target compound lack the 3-carbonyl and instead present two aryl rings in a distinct spatial orientation preferred by certain kinase ATP-binding pockets and DNA G-quadruplex topologies [2]. Even among 1,3-diaryl congeners, the electron-donating 4-methoxy substituent alters HOMO-LUMO gaps and hydrogen-bonding capacity relative to 4-chloro, 4-methyl, or unsubstituted phenyl analogs, directly impacting fluorescence quantum yield, target binding affinity, and metabolic stability [3]. Substituting a generic pyrazoloquinoline therefore risks losing the specific electronic and steric signature required for the intended assay or screening campaign.

Quantitative Differentiation Evidence for 1,3-Bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline Relative to Closest Analogs


Substitution-Pattern Regiochemistry: 1,3-Diaryl vs. 2-Aryl Binding Selectivity to Kinase vs. Benzodiazepine Targets

The target compound adopts a 1,3-diaryl substitution on the pyrazolo[4,3-c]quinoline core, in contrast to 2-arylpyrazolo[4,3-c]quinolin-3-ones (e.g., CGS 9895) that dominate the benzodiazepine receptor literature. The 1,3-diaryl topology is explicitly claimed in EP4416146A1 as the preferred geometry for HPK1, FLT3, and MAP4K1 kinase inhibition, with the 4-methoxyphenyl substituent at position 1 and 3 providing enhanced complementarity to the hydrophobic adenine pocket [1]. CGS 9895 (2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one) instead acts as a null modulator at the benzodiazepine binding site (IC₅₀ ~ 10 nM at α1β2γ2 GABAᴀ receptors) [2]. This regioisomeric divergence means the two compound classes address entirely non-overlapping target space.

Kinase inhibition Benzodiazepine receptor Structure-activity relationship

Electronic Effect of Symmetric 4-Methoxy Donors on Fluorescence and DNA G-Quadruplex Binding Relative to Unsubstituted Phenyl Analogs

Pyrazolo[4,3-c]quinoline derivatives bearing methoxy substituents demonstrate enhanced fluorescence 'light-up' upon binding to DNA G-quadruplex (G4) structures. The DPQ probe (a pyrazolo[4,3-c]quinoline core with elaborated substituents) exhibits Kd = 2.35 μM for c-MYC Pu22 G4 with 8.5-fold fluorescence enhancement [1]. The target compound, bearing two 4-methoxyphenyl groups, possesses the same electron-rich aromatic system conducive to π-stacking with G-tetrads and fluorescence turn-on. In contrast, the 1,3-bis(4-chlorophenyl) analog (electron-withdrawing substituents) is expected to show reduced fluorescence quantum yield and altered G4 affinity based on the established photophysical principle that electron-donating groups on aryl substituents increase the HOMO energy and lower the HOMO-LUMO gap in conjugated polyaromatic systems [2].

Fluorescent probe G-quadruplex Photophysics

Isomeric Selectivity: Pyrazolo[4,3-c]quinoline vs. Pyrazolo[3,4-b]quinoline Core in Electroluminescent and Biological Applications

The pyrazolo[4,3-c]quinoline isomer (linear [4,3-c] ring fusion) differs from the pyrazolo[3,4-b]quinoline isomer (angular [3,4-b] fusion) in both electronic distribution and application profile. MeOPAQ-X series compounds (6-substituted-3-methyl-1-phenyl-4-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]quinolines) have been optimized as blue electroluminescent emitters for OLED devices, with external quantum efficiencies (EQE) reaching ~3–5% in prototype devices [1]. In contrast, the pyrazolo[4,3-c]quinoline isomer has demonstrated preferential binding to biological targets (kinases, G4-DNA) rather than optoelectronic performance [2]. This divergence stems from the different orientation of the nitrogen atoms and the resulting dipole moment and H-bonding capacity.

OLED materials Isomer comparison Electroluminescence

NMR Structural Characterization and Tautomeric State Determination — Enabling Reproducible Biological Assay Correlation

The 2018 Tetrahedron study by Black et al. provides complete ¹H, ¹³C, and ¹⁵N NMR assignment protocols for pyrazolo[4,3-c]quinolines, resolving long-standing literature conflicts regarding tautomeric states (1H vs. 2H vs. 5H tautomers) [1]. The 1,3-diaryl substitution pattern of the target compound locks the system in the 1H-tautomer form (N1-substituted, N5 unsubstituted), which is structurally distinct from the 2-aryl-5H-tautomer commonly observed in benzodiazepine ligands. This tautomeric homogeneity simplifies interpretation of biological assay data and ensures batch-to-batch consistency. In contrast, 2-arylpyrazolo[4,3-c]quinolin-3-ones can exist as equilibrium mixtures of 2H and 5H tautomers depending on solvent and pH, complicating SAR interpretation [2].

NMR characterization Tautomerism Structural assignment

Comparative Synthetic Accessibility and Building-Block Versatility of the 1,3-Diaryl Scaffold

The 1,3-bis(4-methoxyphenyl) derivative serves as a versatile intermediate for further functionalization. The 8-position of the quinoline ring is unsubstituted and available for electrophilic aromatic substitution (nitration, halogenation, formylation), enabling late-stage diversification into 8-substituted analogs (e.g., 8-ethoxy, 8-fluoro, 8-nitro derivatives) while retaining the 1,3-diaryl pharmacophore . This contrasts with the more common 2-arylpyrazolo[4,3-c]quinolin-3-ones, where the 3-carbonyl dominates reactivity and limits diversification options. Additionally, the acid-promoted synthesis route using pyrazole-arylamines and β-keto esters via C–C bond cleavage provides modular access to the 1,3-diaryl series [1].

Synthetic chemistry Building block Derivatization

High-Confidence Application Scenarios for 1,3-Bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Campaigns Targeting HPK1, FLT3, or MAP4K1

The 1,3-diaryl substitution pattern of the target compound aligns with the pharmacophore claimed in EP4416146A1 for HPK1, FLT3, and MAP4K1 inhibition [1]. Procurement of this specific compound, rather than a 2-aryl regioisomer, ensures compatibility with the kinase ATP-binding pocket geometry. The 4-methoxy groups provide appropriate steric and electronic complementarity to the hydrophobic adenine sub-pocket, while the unsubstituted C8 position permits subsequent optimization via electrophilic substitution for SAR expansion. Use as a reference compound or starting scaffold in kinase biochemical assays (ADP-Glo™, HTRF, or mobility shift assay formats).

Fluorescent Probe Development for DNA G-Quadruplex Recognition and Imaging

The electron-rich bis(4-methoxyphenyl) pyrazolo[4,3-c]quinoline core is structurally predisposed to function as a light-up fluorescent probe for G-quadruplex DNA structures, based on the demonstrated G4-binding and fluorescence enhancement of the related DPQ probe (Kd = 2.35 μM for c-MYC Pu22 G4) [2]. The two 4-methoxyphenyl substituents lower the HOMO-LUMO gap relative to unsubstituted or electron-withdrawing analogs, favoring fluorescence turn-on upon intercalation or end-stacking with G-tetrads. This compound is suitable for in vitro G4 screening cascades (FRET melting, fluorescence titration, SPR) targeting oncogene promoter regions (c-MYC, c-KIT, KRAS).

Anti-Inflammatory Lead Identification via NO Production Inhibition in RAW 264.7 Macrophages

The pyrazolo[4,3-c]quinoline scaffold has validated anti-inflammatory activity through inhibition of LPS-stimulated nitric oxide (NO) production in RAW 264.7 cells, with the most potent derivatives (2i and 2m) achieving potency comparable to the positive control 1400 W [3]. The 1,3-diaryl compound, with its distinct substitution topology, may exhibit altered iNOS/COX-2 inhibition profiles relative to the 3-amino-4-arylamino series studied. Use as a diversification starting point for structure–activity relationship studies measuring NO production (Griess assay), iNOS protein expression (Western blot), and COX-2 inhibition.

Medicinal Chemistry SAR Expansion via C8 Electrophilic Derivatization

The unsubstituted C8 position on the quinoline ring enables systematic late-stage functionalization (nitration, halogenation, sulfonation, formylation) to generate a focused library of 8-substituted analogs while retaining the 1,3-bis(4-methoxyphenyl) pharmacophore . This strategy is not readily available for 2-arylpyrazolo[4,3-c]quinolin-3-ones due to competing reactivity at the 3-carbonyl. The resulting 8-substituted library can be screened across multiple target classes (kinases, GPCRs, G4-DNA) to establish comprehensive SAR and identify optimized lead candidates.

Quote Request

Request a Quote for 1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.